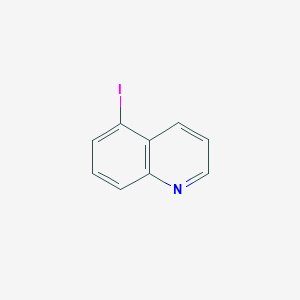







|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.C(ON=O)CC(C)C.[I:20]CI>>[I:20][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
|
Name
|
|
|
Quantity
|
94 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)ON=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure at 60°-70° C
|
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was chromatographed on a silica gel column
|
|
Type
|
WASH
|
|
Details
|
eluting with 3:1 hexane-ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C2C=CC=NC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.81 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |